5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
Description
5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride is a barbiturate derivative characterized by a 1,3-diazinane-2,4,6-trione core substituted at the 5-position with a phenyl group and a 4-aminobutyl chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability and pharmacological applications. Barbiturates typically act as central nervous system (CNS) depressants, with substituents dictating their potency, duration of action, and metabolic stability . The 4-aminobutyl moiety introduces a polar functional group, distinguishing this compound from classical barbiturates, which often feature non-polar alkyl or aryl substituents.
Properties
Molecular Formula |
C14H18ClN3O3 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C14H17N3O3.ClH/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19;/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20);1H |
InChI Key |
NKKUNGAMPOLMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5-Phenylbarbituric Acid
The most straightforward method involves alkylating 5-phenylbarbituric acid with 1-bromo-4-aminobutane under basic conditions. This route exploits the nucleophilic character of the barbiturate enolate to facilitate C-alkylation at the 5-position.
Procedure :
- Enolate Formation : 5-Phenylbarbituric acid is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C.
- Alkylation : 1-Bromo-4-aminobutane (1.2 equiv) is added dropwise, followed by refluxing at 60°C for 12 hours.
- Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over MgSO₄.
- Hydrochloride Formation : The free amine is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–55% | |
| Purity (HPLC) | >95% | |
| Reaction Temperature | 60°C |
Challenges :
Sequential Assembly via Gabriel Synthesis
An alternative approach constructs the aminobutyl side chain through a Gabriel synthesis, avoiding direct handling of the amine group.
Procedure :
- Phthalimide Protection : 5-Phenylbarbituric acid is reacted with phthalimide-protected 1,4-dibromobutane in DMF using K₂CO₃ as a base.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine.
- Salt Formation : The product is treated with concentrated HCl to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 35–45% | |
| Purity (NMR) | >90% | |
| Reaction Time | 24 hours (alkylation) |
Advantages :
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance enolate stability, while weaker bases (K₂CO₃) minimize decomposition.
Comparative Solvent Study :
| Solvent | Yield (%) | Byproducts |
|---|---|---|
| THF | 45 | O-Alkylated (15%) |
| DMF | 55 | Minimal |
| DMSO | 50 | Degradation (5%) |
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals.
Crystallization Data :
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Water | 98 | Needles |
| Acetone | 90 | Amorphous |
Analytical Confirmation
- ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 3.15 (t, 2H, NH₂CH₂), 2.85 (t, 2H, CH₂NCO).
- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).
- XRD : Confirms absence of enol tautomers via C=O bond lengths (1.22 Å).
Industrial and Pharmacological Considerations
The compound’s synthesis is critical for producing immunogens in antibody development. Scale-up challenges include:
- Cost of 1-Bromo-4-aminobutane : ~$320/kg (Sigma-Aldrich, 2025).
- Waste Management : Bromide byproducts require ion-exchange treatment.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis . These interactions contribute to its effects on cellular processes and its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride with related barbiturates:
*Calculated from molecular formula C15H19ClN4O3 (exact weight requires experimental validation).
Key Structural Differences:
- Substituent Polarity: The 4-aminobutyl group introduces a primary amine, increasing hydrophilicity compared to non-polar alkyl groups (e.g., ethyl in phenobarbital).
- Salt Form: The hydrochloride salt improves aqueous solubility, unlike unmodified barbiturates like phenobarbital, which rely on weak acid properties for dissolution .
- Stereochemistry : Unlike chiral barbiturates such as (5R)-5-butyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione , the target compound’s stereochemical configuration is unspecified in available evidence.
Pharmacological and Metabolic Insights
Pharmacokinetics:
- Solubility and Absorption: The hydrochloride salt likely enhances gastrointestinal absorption compared to non-salt forms (e.g., phenobarbital) .
- Metabolism: Barbiturates are primarily metabolized via hepatic cytochrome P450 enzymes. The 4-aminobutyl group may undergo oxidative deamination, producing metabolites with distinct activity or toxicity profiles .
Pharmacodynamics:
- CNS Effects: Similar to phenobarbital, the compound may exhibit anticonvulsant or sedative effects. However, the 4-aminobutyl group could modulate GABAA receptor binding affinity, altering potency or duration .
Stability:
- Degradation: Barbiturates with sulfur-containing substituents (e.g., thiopental) are prone to oxidative desulfurization . The 4-aminobutyl group in the target compound may confer resistance to such degradation pathways.
Biological Activity
However, I can provide some general information based on the limited data available and the compound's structural similarities to other barbituric acid derivatives:
Potential Biological Activities
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride is a barbituric acid derivative. While specific data on this compound is lacking, barbituric acid derivatives are known to have various biological effects:
Antimicrobial Potential
Some barbituric acid derivatives have shown antimicrobial properties. The presence of the aminobutyl group in this compound could potentially contribute to antimicrobial activity, as some antimicrobial peptides contain similar structural elements .
Central Nervous System Effects
Barbiturates are known for their effects on the central nervous system. This compound may have sedative, hypnotic, or anticonvulsant properties, though this would require specific testing to confirm.
Potential Cytotoxicity
Some structurally related compounds have been investigated for cytotoxic effects against tumor cell lines. However, the specific activity of this compound would need to be experimentally determined .
Structure-Activity Relationship
The biological activity of this compound would likely be influenced by its unique structural features:
- The phenyl group at the 5-position may affect its lipophilicity and ability to interact with biological targets.
- The 4-aminobutyl substituent could play a role in its potential antimicrobial activity or other biological interactions.
- The barbituric acid core structure is associated with various pharmacological effects, particularly on the central nervous system.
Research Gaps
It's important to note that without specific studies on this compound, its exact biological activities remain speculative. Further research would be needed to:
- Determine its antimicrobial spectrum, if any.
- Evaluate its effects on the central nervous system.
- Assess its potential cytotoxicity against various cell lines.
- Investigate its pharmacokinetics and pharmacodynamics.
- Explore any other potential biological activities or therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
